Pyrazolo[1,5-a]pyridine-5-carbaldehyde is a heterocyclic organic compound characterized by its unique pyrazolo-pyridine structure. The molecular formula is , and it has a molecular weight of approximately 146.15 g/mol. This compound features both a pyrazole ring and a pyridine ring, making it an interesting subject for various chemical and biological studies. Its structure includes a carbonyl group (-CHO) at the 5-position of the pyrazolo ring, which is crucial for its reactivity and potential applications in medicinal chemistry .
These reactions highlight its versatility as a building block in organic synthesis .
Research indicates that pyrazolo[1,5-a]pyridine-5-carbaldehyde exhibits various biological activities, including:
These biological activities warrant further investigation to explore its efficacy and mechanisms of action in medicinal chemistry .
Several methods have been developed for synthesizing pyrazolo[1,5-a]pyridine-5-carbaldehyde:
These methods allow for the preparation of this compound in varying yields and purities, depending on the specific reagents and conditions used .
Pyrazolo[1,5-a]pyridine-5-carbaldehyde has several notable applications:
The compound's versatility enhances its importance across multiple fields of research and industry .
Interaction studies involving pyrazolo[1,5-a]pyridine-5-carbaldehyde focus on its binding affinity with biological targets such as enzymes and receptors. These studies often employ techniques like:
Such studies provide insights into its potential therapeutic roles and help identify suitable derivatives for further development .
Several compounds share structural similarities with pyrazolo[1,5-a]pyridine-5-carbaldehyde. Here are some notable examples:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Pyrazolo[1,5-a]pyridine-7-carbaldehyde | Aldehyde derivative | Substituent at the 7-position affects reactivity |
| Pyrazolo[3,4-b]quinoline | Quinoline derivative | Exhibits distinct biological activity profiles |
| Pyrazolo[1,2-b]pyridazine | Pyridazine derivative | Different nitrogen positioning alters properties |
| 3-Iodopyrazolo[1,5-a]pyridine-5-carbaldehyde | Iodinated derivative | Enhanced reactivity due to iodine substitution |
The uniqueness of pyrazolo[1,5-a]pyridine-5-carbaldehyde lies in its specific substitution pattern and the resultant chemical properties that differentiate it from these similar compounds. Its potential applications in medicinal chemistry make it a subject of interest compared to others in the same class .
The synthesis of pyrazolo[1,5-a]pyridine derivatives dates to the mid-20th century, with early methods relying on [3+2] cycloadditions of N-iminopyridinium ylides and alkynes. These protocols, however, suffered from low yields and limited regioselectivity. A pivotal advancement emerged in 2019 with the development of cross-dehydrogenative coupling reactions between N-amino-2-iminopyridines and β-diketones, enabling efficient access to polysubstituted derivatives under aerobic conditions.
The introduction of one-pot strategies further streamlined synthesis. For instance, a 2023 study demonstrated a [3+2] cycloaddition of N-aminopyridinium ylides and ynals to construct the pyrazolo[1,5-a]pyridine core while introducing a cyano group in a single step. Catalytic methods, such as TEMPO-mediated annulation-aromatization (2022), provided regioselective routes to multisubstituted derivatives, while sonochemical approaches reduced reaction times and improved yields.
Pyrazolo[1,5-a]pyridine-5-carbaldehyde exemplifies the importance of nitrogen-rich heterocycles in chemical design. Its rigid, planar structure facilitates π-π stacking and hydrogen bonding with biological targets. Key features include:
This scaffold’s versatility is evident in its applications:
Recent advances focus on sustainable synthesis and targeted therapeutic applications:
Current trends emphasize:
Pyrazolo[1,5-a]pyridine-5-carbaldehyde possesses the molecular formula C₈H₆N₂O, representing a heterocyclic compound with eight carbon atoms, six hydrogen atoms, two nitrogen atoms, and one oxygen atom [1] [2]. The exact mass of this compound is precisely determined to be 146.048019 atomic mass units, reflecting its specific isotopic composition and providing crucial information for mass spectrometric identification [3]. This exact mass value is essential for high-resolution mass spectrometry applications and distinguishes the compound from potential isomers or closely related structures [1].
The molecular composition indicates the presence of both aromatic and carbonyl functionalities, with the nitrogen atoms integrated into the fused ring system characteristic of pyrazolopyridine derivatives [2] [4]. The oxygen atom is exclusively associated with the aldehyde functional group at the 5-position, contributing to the compound's distinctive reactivity profile [5].
The Chemical Abstracts Service registry number for pyrazolo[1,5-a]pyridine-5-carbaldehyde is 474432-59-2, providing unambiguous identification within chemical databases and literature [2] [6] [5]. This unique identifier ensures precise referencing and eliminates potential confusion with related pyrazolopyridine derivatives that differ in substitution patterns or functional group positions [2].
Additional standardized identifiers include the International Union of Pure and Applied Chemistry name pyrazolo[1,5-a]pyridine-5-carbaldehyde, the Simplified Molecular Input Line Entry System notation C1=CN2C(=CC=N2)C=C1C=O, and the International Chemical Identifier InChI=1S/C8H6N2O/c11-6-7-2-4-10-8(5-7)1-3-9-10/h1-6H [1] [5]. The InChI Key HPALNHOPSODBEP-UHFFFAOYSA-N provides a fixed-length string representation suitable for database searches and computational applications [1] [5].
The molecular weight of pyrazolo[1,5-a]pyridine-5-carbaldehyde is established at 146.15 grams per mole, consistent with its molecular formula and atomic composition [2] [6] [5]. This value represents the average molecular weight accounting for natural isotopic abundances and serves as a fundamental parameter for quantitative analytical procedures [6].
The density of the compound is reported as 1.2±0.1 grams per cubic centimeter, indicating a relatively compact molecular packing characteristic of aromatic heterocyclic compounds [3]. This density value reflects the planar nature of the fused ring system and the influence of intermolecular interactions in the solid state [3]. The physical state of the compound at room temperature is typically solid, consistent with its aromatic character and potential for intermolecular hydrogen bonding through the aldehyde functionality [5].
| Property | Value | Reference |
|---|---|---|
| Molecular Weight | 146.15 g/mol | [2] [6] [5] |
| Density | 1.2±0.1 g/cm³ | [3] |
| Physical State | Solid | [5] |
| Exact Mass | 146.048019 | [3] |
Pyrazolo[1,5-a]pyridine-5-carbaldehyde exhibits a characteristic fused bicyclic ring system comprising a pyrazole ring fused to a pyridine ring through the 1,5-positions [7] [4]. This fusion creates a rigid, planar heterocyclic framework that significantly influences the compound's chemical and physical properties [4]. The fused ring topology results in a delocalized π-electron system extending across both rings, contributing to the compound's aromatic stability and spectroscopic characteristics [7].
The numbering system for this fused ring system follows established conventions, with the nitrogen atoms occupying positions 1 and 2 in the pyrazole portion and position 6 in the pyridine ring [7] [8]. The fusion occurs between carbon-1 of the pyrazole ring and nitrogen-1 of the pyridine ring, creating the characteristic [1,5-a] bridging pattern [4]. This specific fusion mode distinguishes the compound from other pyrazolopyridine isomers and determines its unique reactivity profile [9].
The planarity of the fused ring system is maintained through the sp² hybridization of all ring atoms, with bond angles approaching ideal aromatic values [10]. Crystal structure analyses of related pyrazolo[1,5-a]pyridine derivatives indicate minimal deviation from planarity, with dihedral angles between ring planes typically less than 5 degrees [10].
The aldehyde functional group is specifically positioned at the 5-carbon of the pyridine ring within the fused system [1] [2] [5]. This positioning places the carbonyl group in conjugation with the aromatic π-system, resulting in characteristic electronic and spectroscopic properties . The aldehyde carbon forms a planar arrangement with its attached hydrogen and the adjacent ring carbon, maintaining the overall planarity of the molecular framework .
The electronic environment at the 5-position is influenced by both the electron-withdrawing nature of the pyridine nitrogen and the electron-donating character of the fused pyrazole ring . This electronic balance affects the reactivity of the aldehyde group and its spectroscopic signatures [12]. The carbonyl oxygen participates in potential intermolecular interactions, including hydrogen bonding and dipole-dipole interactions, which influence the compound's physical properties and crystal packing .
Structural analysis of pyrazolo[1,5-a]pyridine derivatives reveals characteristic bond lengths and angles consistent with aromatic heterocyclic systems [10]. The carbon-carbon bonds within the aromatic rings typically measure between 1.35-1.42 Angstroms, reflecting the delocalized nature of the π-electron system [10]. Carbon-nitrogen bonds in the heterocyclic framework range from 1.32-1.38 Angstroms, depending on their position within the ring system and degree of π-character [10].
The aldehyde functional group exhibits a carbon-oxygen double bond length of approximately 1.21 Angstroms, characteristic of carbonyl groups in aromatic aldehydes [12]. The carbon-hydrogen bond of the aldehyde group measures approximately 1.08 Angstroms, consistent with sp² hybridization of the carbonyl carbon [12]. Bond angles within the fused ring system approach ideal aromatic values, with internal ring angles averaging 120 degrees for six-membered rings and 108 degrees for five-membered rings [10].
| Bond Type | Length (Å) | Angle (°) |
|---|---|---|
| C-C (aromatic) | 1.35-1.42 | 120 |
| C-N (aromatic) | 1.32-1.38 | 120/108 |
| C=O (aldehyde) | 1.21 | 120 |
| C-H (aldehyde) | 1.08 | 120 |
Proton nuclear magnetic resonance spectroscopy provides detailed structural information for pyrazolo[1,5-a]pyridine-5-carbaldehyde through characteristic chemical shifts and coupling patterns [13] [14] [15]. The aldehyde proton appears as a distinctive singlet at approximately 9.8-10.2 parts per million, significantly downfield due to the deshielding effect of the carbonyl oxygen and aromatic conjugation [15] [12]. This signal serves as a diagnostic feature for confirming the presence and position of the aldehyde functionality [15].
The aromatic protons of the fused ring system exhibit characteristic patterns in the 7.0-8.5 parts per million region [13] [14]. The pyridine ring protons typically appear as multiplets reflecting their distinct electronic environments and vicinal coupling relationships [14]. The pyrazole ring proton appears as a singlet around 8.4-8.6 parts per million due to the absence of neighboring protons [14] [15].
Integration ratios confirm the molecular composition, with the aldehyde proton integrating for one hydrogen atom and the aromatic region integrating for five hydrogen atoms corresponding to the fused ring system [14] [15]. Coupling constants provide information about the spatial relationships between protons and confirm the substitution pattern [13].
| Proton Position | Chemical Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Aldehyde H | 9.8-10.2 | Singlet | 1H |
| Pyrazole H | 8.4-8.6 | Singlet | 1H |
| Pyridine H | 7.0-8.5 | Multiplets | 4H |
Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbon framework of pyrazolo[1,5-a]pyridine-5-carbaldehyde through characteristic chemical shifts reflecting electronic environments [13] [14] [15]. The aldehyde carbonyl carbon appears at approximately 190-195 parts per million, the most downfield signal due to the electron-deficient nature of the carbonyl carbon [15]. This chemical shift is characteristic of aromatic aldehydes and confirms the aldehyde functionality [14].
The aromatic carbon atoms of the fused ring system appear in the 100-160 parts per million region with distinct chemical shifts reflecting their individual electronic environments [13] [14] [15]. Carbons adjacent to nitrogen atoms typically appear more downfield than purely hydrocarbon aromatic carbons due to the electronegative influence of nitrogen [14]. The carbon bearing the aldehyde substituent exhibits a characteristic chemical shift around 130-135 parts per million [15].
The total carbon count of eight signals confirms the molecular formula and provides structural verification [14] [15]. Chemical shift assignments can be aided by two-dimensional nuclear magnetic resonance techniques and comparison with related pyrazolopyridine derivatives [13].
Infrared spectroscopy provides functional group identification and structural confirmation for pyrazolo[1,5-a]pyridine-5-carbaldehyde through characteristic absorption frequencies [16] [12]. The aldehyde carbonyl stretch appears as a strong absorption band at approximately 1680-1720 wavenumbers, with the exact frequency depending on the degree of conjugation with the aromatic system [12]. This absorption is diagnostic for aldehyde functionality and distinguishes the compound from related derivatives lacking the carbonyl group [12].
Aromatic carbon-carbon stretching vibrations appear in the 1450-1600 wavenumber region as multiple bands reflecting the complex vibrational modes of the fused ring system [16]. Carbon-hydrogen stretching vibrations of the aromatic rings appear in the 3000-3100 wavenumber region, while the aldehyde carbon-hydrogen stretch appears around 2720-2820 wavenumbers as a characteristic medium-intensity band [12].
The nitrogen-containing heterocyclic rings contribute additional absorption bands in the fingerprint region below 1500 wavenumbers, providing structural fingerprinting capabilities [16]. Out-of-plane bending vibrations of aromatic hydrogens appear in the 650-900 wavenumber region with patterns characteristic of the substitution pattern [17].
| Functional Group | Frequency (cm⁻¹) | Intensity | Assignment |
|---|---|---|---|
| C=O stretch | 1680-1720 | Strong | Aldehyde carbonyl |
| C=C stretch | 1450-1600 | Medium | Aromatic rings |
| C-H stretch (aromatic) | 3000-3100 | Medium | Aromatic C-H |
| C-H stretch (aldehyde) | 2720-2820 | Medium | Aldehyde C-H |
Mass spectrometry analysis of pyrazolo[1,5-a]pyridine-5-carbaldehyde reveals characteristic fragmentation patterns that confirm structural identity and provide mechanistic insights [1] [13] [15]. The molecular ion peak appears at mass-to-charge ratio 146, corresponding to the molecular weight of the compound [1]. This peak serves as the base for fragmentation analysis and molecular weight confirmation [13].
Common fragmentation pathways include loss of the aldehyde hydrogen to generate an ion at mass-to-charge ratio 145, and loss of carbon monoxide from the aldehyde group producing an ion at mass-to-charge ratio 118 [18]. Additional fragmentations involve ring opening and sequential losses of carbon-nitrogen units characteristic of heterocyclic compounds [18].
High-resolution mass spectrometry provides exact mass measurements that distinguish the compound from potential isobaric interferences [13] [15]. Collision-induced dissociation studies reveal detailed fragmentation mechanisms and structural relationships between fragment ions [1]. Predicted collision cross-section values for various adduct ions provide additional identification parameters for ion mobility spectrometry applications [1] [18].
X-ray crystallographic analysis provides definitive structural confirmation for pyrazolo[1,5-a]pyridine derivatives and related compounds [19] [10]. Single crystal studies reveal precise bond lengths, bond angles, and molecular conformations that validate theoretical predictions and spectroscopic assignments [19]. The planar nature of the fused ring system is confirmed through crystallographic analysis, with minimal deviations from ideal planarity [10].
Crystal packing studies reveal intermolecular interactions including hydrogen bonding, π-π stacking, and van der Waals contacts that influence solid-state properties [10]. The aldehyde functionality can participate in intermolecular hydrogen bonding as both donor and acceptor, affecting crystal stability and morphology [10]. Comparative crystallographic studies of substituted pyrazolo[1,5-a]pyridine derivatives provide insights into structure-property relationships [19].